Cas no 1326809-19-1 (8-Benzyl-4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid)

8-Benzyl-4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a benzyl and dichlorobenzoyl substitution pattern, which contributes to its structural complexity and potential reactivity. The presence of a carboxylic acid moiety enhances its utility in further derivatization or coordination chemistry applications. The spiro[4.5]decane core provides rigidity, which may be advantageous in medicinal chemistry for conformational constraint. The dichlorobenzoyl group could impart specific electronic or steric properties, making it useful in targeted synthesis or as an intermediate in pharmaceutical development. This compound is suited for research applications requiring structurally defined scaffolds with modifiable functional groups.
8-Benzyl-4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid structure
1326809-19-1 structure
Product name:8-Benzyl-4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS No:1326809-19-1
MF:C22H22Cl2N2O4
Molecular Weight:449.327084064484
MDL:MFCD19706550
CID:4694527

8-Benzyl-4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 8-Benzyl-4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
    • OC(=O)C1COC2(CCN(CC3=CC=CC=C3)CC2)N1C(=O)C1=C(Cl)C=C(Cl)C=C1
    • MDL: MFCD19706550
    • インチ: 1S/C22H22Cl2N2O4/c23-16-6-7-17(18(24)12-16)20(27)26-19(21(28)29)14-30-22(26)8-10-25(11-9-22)13-15-4-2-1-3-5-15/h1-7,12,19H,8-11,13-14H2,(H,28,29)
    • InChIKey: BZIUWIUSOQMVBS-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(N1C(C(=O)O)COC21CCN(CC1C=CC=CC=1)CC2)=O)Cl

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 30
  • 回転可能化学結合数: 4
  • 複雑さ: 635
  • トポロジー分子極性表面積: 70.1

8-Benzyl-4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB424055-1g
8-Benzyl-4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid; .
1326809-19-1
1g
€751.00 2025-02-21
A2B Chem LLC
AJ27634-2g
8-benzyl-4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
1326809-19-1 95+%
2g
$1753.00 2024-04-20
A2B Chem LLC
AJ27634-1g
8-benzyl-4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
1326809-19-1 95+%
1g
$1280.00 2024-04-20
abcr
AB424055-1 g
8-Benzyl-4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
1326809-19-1
1g
€751.00 2023-04-24
Chemenu
CM207568-1g
8-Benzyl-4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
1326809-19-1 97%
1g
$663 2024-08-02
A2B Chem LLC
AJ27634-100g
8-benzyl-4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
1326809-19-1 95+%
100g
$9088.00 2024-04-20
A2B Chem LLC
AJ27634-10g
8-benzyl-4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
1326809-19-1 95+%
10g
$3328.00 2024-04-20
abcr
AB424055-5g
8-Benzyl-4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid; .
1326809-19-1
5g
€1461.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1196941-1g
8-Benzyl-4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
1326809-19-1 98%
1g
¥5173.00 2024-08-09
A2B Chem LLC
AJ27634-5g
8-benzyl-4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
1326809-19-1 95+%
5g
$2405.00 2024-04-20

8-Benzyl-4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 関連文献

8-Benzyl-4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acidに関する追加情報

Professional Introduction to Compound with CAS No. 1326809-19-1 and Product Name: 8-Benzyl-4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

The compound identified by the CAS number 1326809-19-1 and the product name 8-Benzyl-4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid represents a fascinating molecule in the realm of pharmaceutical chemistry. This spirocyclic structure, featuring an oxathiane ring fused with a diazacyclohexane moiety, exhibits a unique combination of functional groups that make it a promising candidate for various biochemical applications.

At the core of this compound's architecture lies the spiro[4.5]decane core, which is known for its rigid conformation and potential to interact with biological targets in a specific manner. The presence of an oxa group in the ring system introduces polarity and hydrogen bonding capabilities, enhancing its solubility in polar solvents and facilitating interactions with polar residues in proteins. This feature is particularly significant in drug design, where optimal solubility and binding affinity are critical.

The benzyl group at the 8-position serves as a hydrophobic anchor, contributing to the compound's overall hydrophobicity while also providing a site for further derivatization. This allows chemists to modify the molecule's properties by introducing additional functional groups or side chains, tailoring its behavior for specific applications. The benzyl group can also participate in hydrogen bonding or hydrophobic interactions, depending on the surrounding environment.

One of the most intriguing aspects of this compound is the 2,4-dichlorobenzoyl substituent at the 4-position. The dichloro group introduces electrophilic centers that can engage in nucleophilic aromatic substitution reactions, enabling further functionalization. Additionally, the electron-withdrawing nature of the chloro atoms can modulate the electronic properties of the benzene ring, influencing its reactivity and interactions with biological targets. This substituent is particularly valuable in medicinal chemistry for its ability to enhance binding affinity through dipole interactions and halogen bonding.

The carboxylic acid group at the 3-position provides another point of interaction with biological systems. Carboxylic acids are well-known for their ability to form hydrogen bonds and participate in ionic interactions, making them excellent candidates for binding to polar or charged residues in proteins. This functionality can be exploited to enhance binding affinity or to modulate pharmacokinetic properties such as solubility and bioavailability.

In recent years, spirocyclic compounds have garnered significant attention in pharmaceutical research due to their unique structural features and biological activities. The spirocyclic framework imparts rigidity to the molecule, which can lead to more predictable and stable interactions with biological targets compared to flexible molecules. This rigidity can also enhance oral bioavailability by reducing metabolic susceptibility.

Current research in this area has highlighted the potential of spirocyclic oxathianes as scaffolds for developing novel therapeutics. For instance, studies have demonstrated that these compounds can exhibit inhibitory activity against various enzymes and receptors involved in metabolic diseases, inflammation, and cancer. The combination of structural rigidity and multiple interaction points makes them particularly attractive for drug discovery efforts.

The 2,4-dichlorobenzoyl substituent has been particularly interesting in recent studies due to its ability to enhance binding interactions through halogen bonding. Halogen bonds are weaker than hydrogen bonds but can be highly specific and directional, making them valuable for designing molecules with high binding affinity and selectivity. This has led to investigations into using this moiety as a tool for modulating pharmacological activity and improving drug-like properties.

Another area of interest has been the exploration of derivatives of this compound as potential kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. By modifying the structure of this compound, researchers have been able to develop derivatives that exhibit potent inhibitory activity against specific kinases while maintaining good selectivity over related enzymes.

The carboxylic acid group has also been utilized as a site for prodrug design. Prodrugs are inactive or less active forms of a drug that are converted into their active form within the body. By attaching a protecting group to the carboxylic acid and later cleaving it under physiological conditions, researchers can enhance drug delivery and improve pharmacokinetic properties such as absorption and distribution.

The benzyl group provides another opportunity for prodrug development or conjugation strategies. For example, it can be used to link this compound to other biomolecules such as peptides or nucleotides through click chemistry reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). This approach has been widely used in drug discovery for creating conjugates with enhanced stability or targeted delivery properties.

In conclusion,8-Benzyl-4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid represents a versatile scaffold with numerous potential applications in pharmaceutical chemistry. Its unique structural features—comprising a spirocyclic oxathiane ring system with multiple functional groups—make it an attractive candidate for further development as a therapeutic agent or research tool. Ongoing research continues to explore its potential applications in drug discovery, particularly in areas such as kinase inhibition and metabolic disease treatment.

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Amadis Chemical Company Limited
(CAS:1326809-19-1)8-Benzyl-4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
A1126747
Purity:99%/99%
はかる:1g/5g
Price ($):445.0/866.0